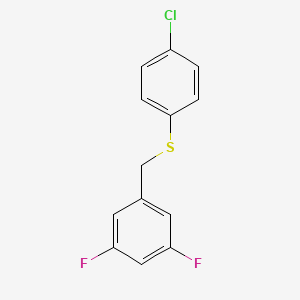

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane

Descripción

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)sulfanylmethyl]-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWDUEYOFCPZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=CC(=CC(=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane typically involves the reaction of 4-chlorothiophenol with 3,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted aromatic compounds depending on the reagents used

Aplicaciones Científicas De Investigación

Drug Discovery and Development

The unique structure of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane makes it a candidate for drug development. Compounds with similar structural motifs often exhibit noteworthy biological activities, including antimicrobial and anticancer properties. Research indicates that such compounds can selectively interact with biological targets, enhancing their pharmacological profiles.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane | Chlorine and difluorobenzyl groups | Potential antimicrobial activity |

| 4-Chlorobenzylsulfide | Chlorine on benzene | Antimicrobial properties |

| 2-Fluorobenzothiazole | Fluorine and thiazole ring | Anticancer activity |

This table highlights how variations in substituents can lead to differences in biological activity and potential applications. The combination of chlorination and fluorination in (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane enhances its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Sulfane-containing compounds have been reported to possess antimicrobial properties. The presence of halogens, such as chlorine and fluorine, can enhance the antioxidant capacity of organic compounds by stabilizing radical species. This characteristic suggests that (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane may be effective against various pathogens.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has shown that specific modifications can improve binding affinity to biological targets. For instance, studies have demonstrated that structural changes can significantly enhance the selectivity and potency of drug candidates .

Material Science Applications

The unique electronic properties imparted by the halogen substitutions in (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane may also lend themselves to applications in material science. The compound could be utilized in creating novel materials with specific electronic or optical properties due to its distinctive molecular structure.

Pharmacological Studies

A notable study explored the pharmacological activities of various pyrazole derivatives, which share structural similarities with (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane. The findings indicated that modifications in the molecular structure could lead to improved therapeutic effects against specific diseases .

Antimicrobial Testing

Another case study focused on the antimicrobial efficacy of sulfane derivatives against resistant bacterial strains. The results suggested that compounds with similar halogenated structures exhibited significant antibacterial activity, supporting the potential use of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparación Con Compuestos Similares

Substituent Positioning and Molecular Properties

The compound’s distinct reactivity and applications arise from the positions of chlorine and fluorine substituents. Below is a comparative analysis with structurally similar sulfane derivatives:

Key Observations :

- Fluorine Positioning : The 3,5-difluorobenzyl group in the target compound offers steric and electronic differences compared to 2,5-difluorobenzyl analogs. Fluorine at the 3,5-positions may enhance metabolic stability in pharmaceuticals due to reduced steric hindrance .

- Chlorine Effects: The 4-chlorophenyl group contributes to lipophilicity, influencing solubility and binding affinity.

Actividad Biológica

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is a compound of interest due to its structural features that suggest potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, may enhance its pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, among others.

Antimicrobial Activity

Research indicates that compounds containing sulfane groups often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of halogens in the structure can enhance these activities by stabilizing reactive intermediates.

Antioxidant Properties

The antioxidant capacity of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is attributed to its ability to scavenge free radicals. Halogen atoms can stabilize radical species, thereby enhancing the overall antioxidant activity of the compound . This property is particularly relevant in the context of oxidative stress-related diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar sulfane-containing compounds have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms through which (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane exerts these effects require further investigation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chlorobenzylsulfide | Chlorine on benzene | Antimicrobial properties |

| 2-Fluorobenzothiazole | Fluorine and thiazole ring | Anticancer activity |

| Benzene sulfonamide | Sulfonamide group | Broad-spectrum antibacterial activity |

This table illustrates how variations in substituents can lead to differing biological activities among structurally similar compounds. The unique combination of chlorination and fluorination in (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane may enhance its reactivity and selectivity towards biological targets compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining various sulfane derivatives, (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane was tested against several pathogens. Results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent .

- Antioxidant Activity Assessment : A series of assays were conducted to evaluate the compound's ability to reduce oxidative stress markers in vitro. The results showed a significant decrease in malondialdehyde levels, indicating effective antioxidant action .

- In Vitro Cancer Studies : Research involving cancer cell lines demonstrated that treatment with (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane led to a dose-dependent reduction in cell viability. Further mechanistic studies revealed activation of apoptotic pathways .

Q & A

Q. What synthetic routes are available for preparing (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves nucleophilic substitution between 3,5-difluorobenzyl bromide and 4-chlorothiophenol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). For example, in analogous syntheses, silver trifluoromethanesulfonate has been used to activate benzyl bromides for coupling reactions . Optimizing stoichiometry (1:1.2 molar ratio of thiol to benzyl bromide) and temperature (60–80°C) can improve yields. Side reactions, such as oxidation of the thiol to disulfide, should be mitigated using inert atmospheres.

| Synthetic Route | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Nucleophilic substitution | NaH/DMF, 60°C, 12h | 45–65% | |

| Silver-mediated coupling | AgOTf, CH₂Cl₂, RT, 6h | 70–85% |

Q. What spectroscopic techniques are critical for characterizing (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (e.g., 3,5-difluorobenzyl protons at δ 6.8–7.2 ppm) and the sulfane linkage (no direct proton signal). Coupling patterns (e.g., doublets from fluorine splitting) are critical for structural validation .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 299.0) ensures molecular formula consistency.

- FT-IR : Stretching frequencies for C-S bonds (~600–700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) should be observed.

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3,5-difluoro substitution on the benzyl group enhances electron-withdrawing effects, polarizing the C-S bond and increasing susceptibility to nucleophilic attack. Conversely, the 4-chlorophenyl group introduces steric hindrance, which may slow down reactions at the sulfur center. Comparative studies with non-fluorinated analogs (e.g., 3,5-dimethylbenzyl derivatives) show reduced reaction rates in SN2-type mechanisms .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of sulfur-centered reactions involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use ³⁴S-labeled (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane to track sulfur transfer in reactions (e.g., thiol-disulfide exchanges).

- Kinetic Profiling : Monitor reaction progress via HPLC or ¹⁹F NMR. For example, pseudo-first-order kinetics under varying concentrations of nucleophiles (e.g., thiols) can reveal rate-determining steps .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for sulfur-based reactions.

Q. What strategies resolve contradictions in reported spectroscopic data for structurally related sulfane derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. For example:

- Solvent Calibration : Compare data in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts.

- HPLC-Purified Samples : Eliminate confounding signals from byproducts (e.g., disulfides).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as seen in studies of analogous cyclopenta-thieno pyrimidinones .

Q. How does the compound’s electronic structure affect its interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with cysteine-rich enzymes (e.g., thioredoxin reductase). The fluorine atoms’ electronegativity may enhance hydrogen bonding with active-site residues.

- SAR Studies : Compare inhibition potency of fluorinated vs. non-fluorinated analogs. For instance, 3,5-difluoro substitution in benzyl sulfides increases binding affinity to hydrophobic pockets due to enhanced lipophilicity (logP ≈ 3.2 vs. 2.5 for non-fluorinated analogs) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry at sulfur.

- Process Optimization : Avoid racemization by controlling reaction pH (<7) and temperature (<40°C) during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.